molecular formula C8H6FNO B1272633 2-Fluoro-5-(hydroxymethyl)benzonitrile CAS No. 227609-85-0

2-Fluoro-5-(hydroxymethyl)benzonitrile

Cat. No.: B1272633
CAS No.: 227609-85-0
M. Wt: 151.14 g/mol
InChI Key: OOVBMNHJMJKTRH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 2-fluorobenzonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products Formed

    Oxidation: 2-Fluoro-5-(carboxymethyl)benzonitrile.

    Reduction: 2-Fluoro-5-(aminomethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(hydroxymethyl)benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxymethyl and nitrile groups can participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 3-Cyano-4-fluorobenzyl alcohol
  • 4-Fluoro-3-cyanobenzyl alcohol

Uniqueness

2-Fluoro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its fluorine atom also contributes to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBMNHJMJKTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378783
Record name 2-fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227609-85-0
Record name 2-fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 85% formic acid (0.63 mL) and triethylamine (2.32 mL, 16.7 mmol) in acetonitrile at 0 ° C. was treated with the product from Example 82A (1.3 g, 5.6 mmol), stirred at room temperature for 3 hours, the reaction evaporated to dryness partitioned between ethyl acetate/water, the organic layer dried with sodium sulfate, filtered and solvent evaporated to provide a crude formate ester. This residue was dissolved in methanol:water (5:1), treated with a catalytic amount of concentrated hydrochloric acid, stirred at room temperature overnight, evaporated to dryness, and flash chromatographed over silica gel eluting with ethyl acetate:hexane (1:1) to provide 0.40 g 3-cyano-4-fluorobenzyl alcohol. 1HNMR (CDCl3) δ 1.81 (t, 1H), 4.72 (d, 2H), 7.21 (t, 1H), 7.62 (m, 2H).
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0.63 mL
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2.32 mL
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1.3 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-cyano-4-fluorobenzoic acid (1.00 g, 6.06 mmol) in tetrahydrofuran (THF) (20 mL) was added dropwise CDI (1.47 g, 9.08 mmol) at 0° C. After at room temperature for 30 min, sodium borohydride (0.687 g, 18.2 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 16 h, quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic part was separated, dried over Na2SO4, filtered and concentrated. Purification via flash column (petroleum ether/ethyl acetate=10/1) afforded the title product (350 mg).
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1 g
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1.47 g
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20 mL
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0.687 g
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